3-Cyclopropyl-2-hydroxypropanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropyl-2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5(6(8)9)3-4-1-2-4/h4-5,7H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URABTPLPEKSFHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Cyclopropyl 2 Hydroxypropanoic Acid and Its Precursors
Chemoenzymatic and Stereoselective Synthesis Pathways
Chemoenzymatic and stereoselective strategies are paramount for producing enantiomerically pure 3-Cyclopropyl-2-hydroxypropanoic acid, which is often crucial for its application in pharmaceuticals and other biologically active molecules. These methods leverage the high selectivity of enzymes or chiral catalysts to control the stereochemistry of the final product.
Derivation from Amino Acid Precursors (e.g., d-Cyclopropylalanine)
A prominent stereoselective route to (S)-3-Cyclopropyl-2-hydroxypropanoic acid involves the use of the corresponding D-amino acid precursor, d-Cyclopropylalanine. This approach takes advantage of the inherent chirality of the starting material to set the stereocenter of the final product. The conversion of an amino group to a hydroxyl group with retention of configuration is a well-established transformation in organic chemistry.
Application of Nitrous Acid for Carboxylic Acid Formation
The transformation of the primary amino group of d-Cyclopropylalanine to a hydroxyl group can be achieved through diazotization with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric acid. This reaction proceeds via the formation of an unstable diazonium salt intermediate. The diazonium group is an excellent leaving group and is readily displaced by a nucleophile, in this case, water, to yield the corresponding alcohol. The reaction is generally performed at low temperatures to minimize side reactions.
d-Cyclopropylalanine + NaNO₂ + H₂SO₄ → (S)-3-Cyclopropyl-2-hydroxypropanoic acid + N₂ + H₂O + Na₂SO₄
This method is advantageous as it often proceeds with retention of the original stereochemistry at the alpha-carbon, thus providing a direct pathway to the desired enantiomer of the hydroxy acid. A similar approach has been patented for the synthesis of 1-hydroxycyclopropanecarboxylic acid from 1-aminocyclopropyl formate, highlighting the industrial applicability of this transformation.
Methodologies for Diastereomeric Resolution and Enantiomeric Enrichment
When a racemic or diastereomeric mixture of this compound is synthesized, resolution techniques are necessary to isolate the desired enantiomer. A common and effective method is diastereomeric salt formation. nii.ac.jpwikipedia.orgmdpi.com This involves reacting the racemic carboxylic acid with a chiral resolving agent, which is typically an optically pure amine base. libretexts.org
The reaction creates a pair of diastereomeric salts with different physical properties, most notably solubility. wikipedia.org This difference in solubility allows for their separation by fractional crystallization. libretexts.org Once the desired diastereomeric salt is isolated, the chiral auxiliary can be removed by treatment with an acid, yielding the enantiomerically enriched this compound. libretexts.org
The choice of resolving agent and solvent is critical for efficient separation and is often determined empirically. mdpi.com
Key Steps in Diastereomeric Resolution:
Reaction of the racemic acid with a single enantiomer of a chiral base.
Formation of a mixture of two diastereomeric salts.
Separation of the diastereomers by fractional crystallization based on solubility differences.
Liberation of the enantiomerically pure acid from the isolated salt.
Interactive Table: Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent | Type | Commonly Used For |
| Brucine | Alkaloid Base | Resolution of acidic racemates |
| Strychnine | Alkaloid Base | Resolution of acidic racemates |
| Quinine | Alkaloid Base | Resolution of acidic racemates |
| (R)-1-Phenylethylamine | Synthetic Amine | Resolution of acidic racemates |
| (S)-1-Phenylethylamine | Synthetic Amine | Resolution of acidic racemates |
Optimization of Reaction Conditions and Synthetic Efficiency
Influence of Temperature, Solvents, and Stoichiometry on Reaction Outcomes
The conditions under which a synthesis is performed are crucial for its success. Temperature control is paramount, as it can influence reaction rates and the formation of unwanted byproducts. For instance, in related syntheses of substituted propanoic acids, certain steps, such as those involving organometallic reagents or the formation of sensitive intermediates, are often conducted at very low temperatures. Temperatures as low as -78°C are utilized to control reactivity and prevent side reactions. google.com Conversely, other steps, like oxidation reactions, may require gentle heating to around 35°C to ensure the reaction proceeds to completion in a reasonable timeframe. google.com Intermediate temperatures, such as 0°C, are commonly used for steps like alkylations. google.com
The choice of solvent is equally critical, as it must dissolve the reactants, facilitate the desired chemical transformations, and be suitable for the reaction temperature. Anhydrous solvents like diethyl ether, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are frequently employed, especially when using moisture-sensitive reagents like alkyl lithiums or sodium hydride. google.comgoogle.com For workup and extraction processes, immiscible solvents like ethyl acetate (B1210297) are used to separate the desired product from the aqueous phase. google.com Purification via column chromatography involves solvent systems tailored to the polarity of the compound, such as mixtures of petroleum ether and acetone. google.com
Stoichiometry, the molar ratio of reactants, directly impacts conversion and yield. Using an excess of a particular reagent can drive a reaction to completion but may also lead to side reactions or complicate purification. For example, in alkylation steps, it is common to use a twofold excess of the alkylating agent (e.g., ethyl iodide) to ensure the complete conversion of the starting material. google.com The precise stoichiometry of oxidizing agents, bases, and catalysts must be carefully controlled to achieve the desired outcome efficiently.
The following table summarizes the typical influence of these parameters on synthetic outcomes for related hydroxypropanoic acids.
| Parameter | Condition | Typical Influence on Reaction Outcome |
| Temperature | Low (-78°C to 0°C) | Increases selectivity, controls exothermic reactions, and stabilizes reactive intermediates. google.comgoogle.com |
| Ambient (20-25°C) | Standard condition for less sensitive reactions, balancing reaction rate and stability. | |
| Elevated (35°C+) | Increases reaction rate to drive reactions to completion, but may increase byproduct formation. google.com | |
| Solvent | Aprotic Polar (DMF, THF) | Solubilizes a wide range of reactants and is suitable for reactions involving polar or ionic intermediates. google.comgoogle.com |
| Aprotic Nonpolar (Hexane, Diethyl Ether) | Used for reactions with nonpolar reagents, such as organometallics. google.com | |
| Protic (Ethanol, Water) | Used for specific reactions like esterification or hydrolysis and in aqueous workup procedures. google.com | |
| Stoichiometry | Equimolar Reactants | Used when reactants are of comparable value and high reactivity. |
| Excess Reagent | Drives equilibrium to the product side, ensuring complete consumption of a limiting reagent. Often used for less expensive or volatile reagents. google.com | |
| Catalytic Amounts | Used for catalysts that are effective in small quantities, reducing cost and purification burden. |
Strategies for Isolation and Purification in Research Scale Synthesis
At the research scale, obtaining a pure sample of this compound is essential for accurate characterization and further use. The isolation and purification strategy typically involves a multi-step process following the completion of the reaction.
The first step is often to quench the reaction, which involves adding a reagent to neutralize any remaining reactive species. For example, an ice-cold solution of sodium sulfite (B76179) can be used to quench oxidation reactions. google.com This is followed by an aqueous workup , which may involve adjusting the pH with an acid or base (e.g., 2N NaOH) to ensure the target compound is in a state that facilitates its separation. google.com
Liquid-liquid extraction is a cornerstone of purification, used to separate the product from the reaction mixture. This typically involves using an organic solvent, such as ethyl acetate, to extract the desired compound from an aqueous layer. google.com The organic layers are then combined, dried over an agent like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. google.com
For further purification, column chromatography is widely employed. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (eluent) is passed through it. google.com A carefully selected eluent system, such as a petroleum ether/acetone gradient, allows for the separation of the target compound from impurities. google.com
In cases where the product is a solid, recrystallization can be an effective purification method. This involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. The choice of solvent is critical for successful recrystallization. mdpi.com For thermally stable, volatile compounds, distillation under vacuum can be used for purification. google.com
The table below outlines common purification techniques used in the synthesis of related carboxylic acids.
| Technique | Principle of Separation | Application in Synthesis |
| Liquid-Liquid Extraction | Differential solubility in two immiscible liquid phases. | Initial separation of the organic product from the aqueous reaction mixture and water-soluble impurities. google.com |
| Column Chromatography | Differential adsorption onto a solid stationary phase. | High-purity separation of the target compound from byproducts and unreacted starting materials. google.com |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid products to obtain high-purity crystalline material. mdpi.com |
| Distillation | Differences in boiling points of components in a liquid mixture. | Purification of liquid products or precursors that are thermally stable. google.com |
| pH Adjustment | Conversion of acidic/basic compounds to their salts to alter their solubility. | Facilitates the separation of acidic or basic compounds between aqueous and organic layers during extraction. google.com |
Stereochemical Investigations of 3 Cyclopropyl 2 Hydroxypropanoic Acid
Determination of Absolute Configuration and Chiral Purity
The absolute configuration and chiral purity of a compound like 3-Cyclopropyl-2-hydroxypropanoic acid are critical parameters, defining its three-dimensional structure and its enantiomeric composition. These properties are fundamental to its chemical and biological behavior.
Spectroscopic Analysis of Enantiomeric Excess and Diastereomeric Ratios
In the absence of specific studies on this compound, the scientific community would typically employ techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents or derivatizing agents to determine the enantiomeric excess.
For instance, in a hypothetical chiral HPLC analysis, the two enantiomers would exhibit different retention times on a chiral stationary phase, allowing for their separation and quantification. The relative peak areas in the chromatogram would directly correspond to the enantiomeric ratio.
Hypothetical Chiral HPLC Data
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (R)-enantiomer | 8.5 | 50 |
| (S)-enantiomer | 10.2 | 50 |
| This table represents a hypothetical racemic mixture and is for illustrative purposes only, as no actual experimental data has been found. |
Similarly, NMR spectroscopy, after derivatization with a chiral auxiliary, would show distinct signals for the resulting diastereomers. The integration of these signals would provide the diastereomeric ratio, which in turn reflects the original enantiomeric composition.
Optical Rotation Studies and Their Interpretation
Optical rotation is a key characteristic of chiral molecules. Each enantiomer of this compound would rotate plane-polarized light to an equal but opposite degree. The specific rotation is a standardized measure of this property. A positive (+) sign indicates dextrorotation (clockwise), while a negative (-) sign signifies levorotation (counter-clockwise). Without experimental data, the specific rotation values for the (R) and (S) enantiomers of this compound remain unknown.
Hypothetical Specific Rotation Data
| Enantiomer | Specific Rotation [α] D 20 |
| (R)-enantiomer | Unknown |
| (S)-enantiomer | Unknown |
| This table indicates that no published specific rotation values have been found for this compound. |
Impact of Stereochemistry on Downstream Chemical Transformations
The stereochemistry of a molecule profoundly influences its reactivity in subsequent chemical reactions and its interactions with other chiral molecules.
Stereospecificity and Stereoselectivity in Derivatization Reactions
Reactions involving the chiral center of this compound would be expected to proceed with a degree of stereospecificity or stereoselectivity. For example, a reaction at the hydroxyl or carboxyl group could be influenced by the spatial arrangement of the substituents around the chiral carbon. However, no specific studies detailing such derivatization reactions for this compound are available in the scientific literature.
Implications for Molecular Recognition and Ligand-Target Interactions
In a biological context, the distinct three-dimensional shapes of the (R) and (S) enantiomers would lead to different interactions with chiral biological targets such as enzymes and receptors. This differential molecular recognition is a cornerstone of pharmacology and drug design. One enantiomer might exhibit high binding affinity and biological activity, while the other could be inactive or even elicit a different, potentially undesirable, effect. The specific nature of these interactions for this compound has not been documented.
Chemical Derivatization Strategies Utilizing the 3 Cyclopropyl 2 Hydroxypropanoic Acid Core
Synthesis of Functionalized Esters and Activated Derivatives
The hydroxyl and carboxyl groups of 3-cyclopropyl-2-hydroxypropanoic acid are primary sites for derivatization. Esterification of the carboxylic acid is a common first step to protect this group or to modify the compound's solubility and reactivity. The secondary alcohol can then be converted into a good leaving group, such as a sulfonate ester, to facilitate subsequent nucleophilic substitution reactions.
Alternatively, asymmetric cyclopropanation methods can be employed. rsc.orgorganic-chemistry.org A chiral auxiliary-based approach could be used to introduce the cyclopropane (B1198618) ring stereoselectively, followed by transformations to yield the target hydroxy ester. These enzymatic and auxiliary-controlled reactions are fundamental in modern organic synthesis for producing optically pure compounds that are critical intermediates for pharmaceuticals.
The hydroxyl group of Methyl (R)-3-Cyclopropyl-2-hydroxypropanoate can be converted into a highly effective leaving group to enable the introduction of other functionalities via nucleophilic substitution. One of the most reactive derivatives is the trifluoromethanesulfonate (B1224126) (triflate) ester.
The synthesis of Methyl (R)-3-Cyclopropyl-2-(((trifluoromethyl)sulfonyl)oxy)propanoate is typically achieved by reacting the parent alcohol with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base, such as pyridine (B92270). orgsyn.org The reaction is generally performed at low temperatures (e.g., 0 °C to -78 °C) in an inert aprotic solvent like dichloromethane. The pyridine neutralizes the triflic acid byproduct formed during the reaction. orgsyn.org This conversion transforms the poorly leaving hydroxyl group into a triflate group, which is an excellent leaving group, thereby activating the C-2 position for subsequent reactions with a wide range of nucleophiles.
Incorporation into Complex Molecular Architectures
The activated derivatives of this compound are key intermediates for building larger, more elaborate molecules. The inherent functionalities of the core structure allow for its integration into frameworks like α-ketoamides and as a central moiety in advanced bioconjugates.
The α-ketoamide motif is a significant pharmacophore found in various biologically active compounds. The this compound core provides a direct route to α-ketoamides bearing a cyclopropyl (B3062369) group. The synthesis involves a two-stage process: oxidation of the secondary alcohol followed by amidation.
Stage 1: Oxidation to α-Keto Ester
The first step is the oxidation of Methyl (R)-3-Cyclopropyl-2-hydroxypropanoate to its corresponding α-keto ester, methyl 3-cyclopropyl-2-oxopropanoate. A variety of standard oxidation protocols can be employed for this transformation, chosen based on substrate tolerance and desired reaction conditions.
| Oxidation Reagent/System | Typical Conditions | Notes |
| Swern Oxidation | Oxalyl chloride, DMSO, triethylamine, low temp. (-78 °C) | Mild conditions, avoids heavy metals. |
| Dess-Martin Periodinane (DMP) | DMP, CH₂Cl₂, room temperature | Mild, neutral conditions with a simple workup. |
| Pyridinium Chlorochromate (PCC) | PCC, CH₂Cl₂, buffered with pyridine or Celite® | Common chromium-based reagent. |
| TEMPO-based Oxidation | TEMPO (catalyst), NaOCl (co-oxidant) | Metal-free, selective for primary and secondary alcohols. |
Stage 2: Formation of the Amide Bond
Once the α-keto ester is formed, it can be converted to the target α-ketoamide. This can be achieved through two primary pathways:
Direct Aminolysis: The methyl ester can be directly reacted with a desired amine. This reaction can sometimes be slow and may require elevated temperatures or catalysis.
Hydrolysis and Amide Coupling: A more common and versatile method involves the hydrolysis of the methyl ester to the corresponding α-keto acid (3-cyclopropyl-2-oxopropanoic acid). This acid is then coupled with an amine using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole). This two-step approach is often more efficient and broadly applicable to a wider range of amines.
In the development of targeted therapeutics like antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical component that influences the stability, solubility, and efficacy of the conjugate. nih.govcam.ac.uk The this compound structure possesses features that make it a compelling candidate as a core moiety within such linkers.
The cyclopropane ring is a particularly valuable structural element in medicinal chemistry and linker design. psu.eduiris-biotech.denih.gov Its inclusion can confer several advantageous properties:
Conformational Rigidity: The three-membered ring introduces a high degree of conformational constraint. iris-biotech.denbinno.com This rigidity can help to control the spatial relationship between the antibody and the drug, potentially leading to more predictable pharmacokinetics and optimized binding interactions.
Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation compared to linear alkyl chains, which can enhance the in vivo stability of the ADC and prevent premature cleavage of the linker. nih.govnbinno.comresearchgate.net
The this compound molecule provides three distinct points of attachment. The carboxylic acid and the hydroxyl group serve as versatile chemical handles for conjugation to the payload and the antibody (or another part of the linker scaffold), respectively. The rigid cyclopropyl group acts as a stable spacer element. This combination allows for the construction of well-defined, stable linkers for advanced ligand-drug conjugates. medchemexpress.comaxispharm.com
Molecular Interactions and Structural Biology Studies of 3 Cyclopropyl 2 Hydroxypropanoic Acid Derivatives
Ligand-Protein Binding Mechanisms (e.g., SARS-CoV-2 Main Protease)
The SARS-CoV-2 main protease (Mpro, also known as 3CLpro) is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govmdpi.com The binding of inhibitors to the active site of Mpro is a critical step in disrupting the viral life cycle. Cyclopropyl (B3062369) moieties have been incorporated into inhibitor designs to optimize interactions within the enzyme's binding pockets. nih.govnih.gov
The interaction of inhibitors with the Mpro active site involves a combination of covalent and non-covalent interactions that are crucial for their potency.
Covalent Interactions: Many potent Mpro inhibitors are covalent, forming a bond with the catalytic cysteine residue (Cys145) in the active site. For instance, α-ketoamide derivatives can react with the thiol group of Cys145 to form a hemithioacetal adduct. nih.gov This covalent linkage effectively and often irreversibly inactivates the enzyme. The electrophilic nature of the "warhead" group in the inhibitor is key to this mechanism. While not all derivatives of 3-cyclopropyl-2-hydroxypropanoic acid would necessarily be covalent inhibitors, the incorporation of a suitable reactive group (like an α-ketoamide) is a common strategy. nih.gov
Non-Covalent Interactions: Non-covalent interactions are fundamental to the initial binding and proper orientation of the inhibitor within the active site. These include:
Hydrogen Bonds: Hydrogen bonds are critical for the specificity of inhibitor binding. For example, the carbonyl oxygen of a pyridone ring in an inhibitor can accept a hydrogen bond from the main-chain amide of Glu166. nih.gov Similarly, an amide group on the inhibitor can donate a hydrogen bond to the main-chain oxygen of the same residue. nih.gov These interactions help to anchor the inhibitor in the active site.
Hydrophobic Interactions: The binding pockets of Mpro, particularly the S2 and S4 subsites, have hydrophobic characteristics. nih.gov The cyclopropyl group is well-suited to engage in favorable hydrophobic interactions within these pockets. nih.gov For example, the P2 cyclopropyl methyl moiety of an inhibitor can fit snugly into the S2 subsite. nih.gov
| Interaction Type | Interacting Inhibitor Moiety | Interacting Mpro Residue(s) | Significance in Binding |
| Covalent Bonding | α-ketoamide warhead | Cys145 | Enzyme inactivation |
| Hydrogen Bonding | Pyridone carbonyl oxygen | Glu166 (main-chain amide) | Anchoring and specificity |
| Hydrogen Bonding | P3 amide | Glu166 (main-chain oxygen) | Anchoring and specificity |
| Hydrophobic Interaction | P2 cyclopropyl methyl | S2 subsite residues | Potency and fit |
The stereochemistry of an inhibitor plays a pivotal role in how it fits into the binding pockets of Mpro, which are designated S1, S2, S3/S4, etc., based on their interaction with the substrate's amino acid residues (P1, P2, P3/P4).
The S1 pocket of SARS-CoV-2 Mpro is known for its specificity for a glutamine residue at the P1 position of the substrate. mdpi.com Inhibitors are often designed with a γ-lactam or other glutamine surrogate to occupy this pocket. nih.gov
The S2 pocket is a hydrophobic pocket that can accommodate various side chains. The introduction of a cyclopropyl group at the P2 position of an inhibitor has been shown to be an effective strategy. The rigid and compact nature of the cyclopropyl ring allows it to fit well within the confines of the S2 subsite. nih.gov In some cases, the plasticity of the S2 pocket allows it to adapt to the shape of smaller inhibitor moieties like the cyclopropyl group. nih.gov
The precise stereochemical arrangement of the cyclopropyl group and other substituents on the inhibitor backbone is critical. An incorrect stereoisomer may not be able to achieve the optimal interactions within the binding pockets, leading to a significant loss of inhibitory activity. For example, in certain inhibitors, the α-ketoamide warhead forms an adduct with Cys145 in a specific (S) conformation. nih.gov
| Binding Pocket | Key Interacting Residues | Preferred Inhibitor Moiety | Role of Cyclopropyl Group |
| S1 | Phe140, His163, Glu166 | γ-lactam (Glutamine surrogate) | Not directly involved, but influences overall conformation |
| S2 | His41, Met49, Met165 | Cyclopropyl methyl, Isobutyl, Benzyl | Provides optimal hydrophobic interactions and fit |
Crystallographic Insights into Derivative-Target Complexes
X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional interactions between an inhibitor and its protein target. nih.gov This technique provides high-resolution structural data that is invaluable for structure-based drug design.
X-ray crystal structures of Mpro in complex with cyclopropyl-containing inhibitors have revealed detailed hydrogen bonding networks. For instance, a structure of Mpro with an α-ketoamide inhibitor (compound 13b) showed a hydrogen bond between the inhibitor's pyridone carbonyl oxygen and the main-chain amide of Glu166, with a distance of approximately 2.9-3.0 Å. nih.gov Another hydrogen bond was observed between the P3 amide of the inhibitor and the main-chain oxygen of Glu166, with a distance of about 2.8-3.0 Å. nih.gov These precise measurements from X-ray diffraction data confirm the key interactions that stabilize the enzyme-inhibitor complex.
Crystallographic studies also provide insights into the conformational changes that can occur in both the enzyme and the ligand upon binding. The binding of an inhibitor can induce subtle changes in the conformation of the active site residues to achieve an optimal fit, a phenomenon known as "induced fit."
The S2 pocket of Mpro, for example, exhibits substantial plasticity. nih.gov When an inhibitor with a bulky cyclohexyl group at P2 binds, the S2 subsite has a certain volume. However, when an inhibitor with a smaller cyclopropyl group at P2 (like compound 13b) binds, the S2 subsite has been observed to shrink. nih.gov This demonstrates the dynamic nature of the enzyme's active site in response to different ligands.
Furthermore, dimerization of Mpro is essential for its catalytic activity, as the N-terminal "N-finger" of one protomer helps to shape the S1 pocket of the other. nih.gov Crystallographic analysis of inhibitor-bound Mpro confirms this dimeric arrangement and how the inhibitor is situated within the context of the dimer interface. nih.gov
Advanced Analytical Characterization Techniques in Research on 3 Cyclopropyl 2 Hydroxypropanoic Acid
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Cyclopropyl-2-hydroxypropanoic acid, offering detailed insights into the molecular structure in solution. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide a wealth of information regarding the chemical environment of each atom.
In the ¹H NMR spectrum, the protons of the cyclopropyl (B3062369) group are expected to appear in the highly shielded upfield region, typically between 0.3 and 1.1 ppm. This is a characteristic feature of cyclopropyl rings, resulting from the unique electronic structure of the strained ring system. The methine proton of the cyclopropyl group (CH) would likely be a complex multiplet due to coupling with the adjacent methylene (B1212753) protons. The two methylene protons (CH₂) on the cyclopropyl ring are diastereotopic and would present as distinct multiplets. The proton on the carbon bearing the hydroxyl group (CH-OH) is anticipated to resonate further downfield, generally in the range of 4.0 to 4.5 ppm, appearing as a doublet of doublets or a triplet depending on the coupling with the adjacent methylene protons. The protons of the methylene group adjacent to the cyclopropyl ring would also exhibit complex splitting patterns. The hydroxyl and carboxylic acid protons are exchangeable and may appear as broad singlets, with their chemical shifts being concentration and solvent dependent.
The ¹³C NMR spectrum provides complementary information. The carbons of the cyclopropyl ring are also significantly shielded, with the methine carbon expected around 10-20 ppm and the methylene carbons at approximately 5-15 ppm. The carbon atom attached to the hydroxyl group (C-OH) would be observed in the range of 65-75 ppm. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing between 170 and 185 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Cyclopropyl CH | 0.8 - 1.1 | 10 - 20 |
| Cyclopropyl CH₂ | 0.3 - 0.7 | 5 - 15 |
| CH-OH | 4.0 - 4.5 | 65 - 75 |
| CH₂ (adjacent to cyclopropyl) | 1.4 - 1.8 | 30 - 40 |
| COOH | 10 - 13 (broad) | 170 - 185 |
| OH | Variable (broad) | - |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS can confirm the molecular formula of the compound. For this compound (C₆H₁₀O₃), the theoretical exact mass can be calculated.
Electrospray ionization (ESI) is a commonly used soft ionization technique for this type of polar molecule, often yielding the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The experimentally measured mass is then compared to the calculated theoretical mass. A mass accuracy of less than 5 ppm is typically expected for confirmation of the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic losses, such as the loss of water (H₂O) or carbon dioxide (CO₂).
Table 2: Theoretical Exact Mass for HRMS Analysis of this compound
| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | C₆H₁₁O₃⁺ | 131.0703 |
| [M-H]⁻ | C₆H₉O₃⁻ | 129.0557 |
| [M+Na]⁺ | C₆H₁₀O₃Na⁺ | 153.0522 |
Chromatographic Methods for Purity and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.
Liquid Chromatography–Mass Spectrometry (LC-MS) for Reaction Monitoring
Liquid Chromatography–Mass Spectrometry (LC-MS) is a highly sensitive and selective technique used to monitor the progress of chemical reactions in the synthesis of this compound. By coupling the separation power of liquid chromatography with the detection capabilities of mass spectrometry, LC-MS allows for the simultaneous detection of starting materials, intermediates, byproducts, and the final product in a complex reaction mixture.
A reversed-phase C18 column is often suitable for the separation of this polar compound, using a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid modifier such as formic acid to improve peak shape. The mass spectrometer can be set to monitor the expected m/z values of the key components in the reaction, providing real-time information on the consumption of reactants and the formation of the product. This allows for precise determination of reaction completion and can help in optimizing reaction conditions.
Table 3: Illustrative LC-MS Method Parameters for Reaction Monitoring
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Negative |
| Monitored Ions (m/z) | e.g., 129.1 for [M-H]⁻ of product |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Since this compound possesses a chiral center at the carbon bearing the hydroxyl group, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.gov This is crucial in pharmaceutical applications where the pharmacological activity of enantiomers can differ significantly.
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including hydroxy acids. nih.gov The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol, often with an acidic additive like trifluoroacetic acid to improve peak shape and resolution.
Table 4: Representative Chiral HPLC Method Parameters for Enantiomeric Purity
| Parameter | Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel OD-H) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
Supercritical Fluid Chromatography (SFC) for Purity Analysis
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of small molecules, offering advantages such as high speed, efficiency, and reduced environmental impact due to the use of supercritical carbon dioxide as the primary mobile phase. chromatographytoday.com For a polar compound like this compound, a polar co-solvent (modifier) such as methanol is added to the CO₂ to increase the mobile phase polarity and facilitate elution. researchgate.net
SFC is well-suited for purity analysis, capable of separating the main compound from related impurities. Polar stationary phases, such as those with diol or ethyl pyridine (B92270) functionalities, are often employed for the analysis of polar analytes. researchgate.net The technique can also be adapted for chiral separations, often providing faster and more efficient separations than chiral HPLC.
Table 5: Exemplary SFC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | Diol or Ethyl Pyridine Stationary Phase |
| Mobile Phase | Supercritical CO₂ with a Methanol gradient (e.g., 5% to 40%) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Detection | UV at 210 nm |
| Column Temperature | 40 °C |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational details, as well as insights into intermolecular interactions such as hydrogen bonding and crystal packing. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest searches, the application of this technique to structurally similar small molecules, such as cyclopropane (B1198618) carboxylic acid derivatives and α-hydroxy acids, provides a strong basis for understanding the expected structural features of this compound in the solid state.
The process of X-ray crystallography involves irradiating a single crystal of the target compound with a beam of X-rays. The regular arrangement of atoms within the crystal lattice diffracts the X-rays in a specific pattern of spots. By measuring the intensity and geometric arrangement of these diffracted spots, researchers can mathematically reconstruct a three-dimensional electron density map of the molecule. From this map, the precise positions of individual atoms can be determined, revealing the molecule's exact conformation and how it arranges itself with neighboring molecules in the crystal lattice.
While awaiting experimental data for this compound, a hypothetical data table based on typical values for similar small organic molecules is presented below to illustrate the type of information that would be obtained from such an analysis.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 5.2 |
| c (Å) | 14.3 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 608.7 |
| Z | 4 |
| Density (calculated) | 1.420 g/cm³ |
Future Research Directions and Computational Chemistry Applications
Theoretical Studies and Quantum Chemical Calculations on Reactivity and Selectivity
The reactivity and selectivity of 3-Cyclopropyl-2-hydroxypropanoic acid are governed by the interplay of its functional groups: the carboxylic acid, the hydroxyl group, and the cyclopropyl (B3062369) ring. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide profound insights into the electronic structure and, consequently, the chemical behavior of this molecule.
Theoretical studies could elucidate the charge distribution across the molecule, identifying sites susceptible to nucleophilic or electrophilic attack. For instance, the acidity of the carboxylic proton and the alcohol proton can be calculated and compared, providing a theoretical basis for its behavior in different chemical environments. Furthermore, the impact of the electron-donating cyclopropyl group on the reactivity of the adjacent chiral center can be systematically investigated.
Table 1: Potential Areas of Investigation using Quantum Chemical Calculations
| Property to Investigate | Computational Method | Potential Insights |
| Acid Dissociation Constants (pKa) | DFT with a suitable solvent model | Prediction of the most acidic proton and understanding of ionization states in different media. |
| Frontier Molecular Orbitals (HOMO/LUMO) | DFT, Hartree-Fock | Identification of regions of high and low electron density, predicting sites of electrophilic and nucleophilic attack. |
| Bond Dissociation Energies | DFT, Ab initio methods | Understanding the relative strengths of chemical bonds and predicting potential fragmentation pathways. |
| Torsional Energy Profiles | DFT, Molecular Mechanics | Analysis of conformational preferences and their influence on reactivity. |
These theoretical calculations would not only provide a fundamental understanding of the molecule's intrinsic properties but also serve as a predictive tool for its behavior in various chemical reactions.
Computational Modeling of Synthetic Pathways and Stereoselectivity Prediction
The synthesis of this compound, particularly its enantiomerically pure forms, is a critical aspect of its utility, as demonstrated in its application as a building block for complex molecules like SARS-CoV-2 main protease inhibitors. acs.orgresearchgate.netnih.gov Computational modeling can play a pivotal role in optimizing existing synthetic routes and predicting the stereochemical outcome of key reactions.
For instance, the synthesis of (R)-3-Cyclopropyl-2-hydroxypropanoic acid has been reported from D-cyclopropylalanine. acs.orgnih.gov Computational modeling of this synthetic step, likely involving a diazotization and subsequent hydrolysis, could provide a detailed mechanistic understanding. Transition state theory calculations could be employed to determine the energy barriers for different reaction pathways, helping to rationalize the observed stereoselectivity or suggest modifications to improve it.
Furthermore, computational tools can be used to predict the stereoselectivity of reactions to form this molecule. By modeling the transition states of reactions involving chiral catalysts or auxiliaries, it is possible to predict which diastereomeric pathway is energetically favored, thus guiding the selection of optimal reaction conditions to achieve high enantiomeric excess.
Table 2: Computational Approaches for Synthetic Pathway Analysis
| Area of Analysis | Computational Technique | Expected Outcome |
| Reaction Mechanism Elucidation | DFT, Transition State Searching | Detailed understanding of reaction pathways and identification of key intermediates and transition states. |
| Stereoselectivity Prediction | QM/MM, Molecular Docking (with catalysts) | Prediction of the major stereoisomer formed in a reaction, aiding in the design of stereoselective syntheses. |
| Optimization of Reaction Conditions | Reaction kinetics modeling | Identification of optimal temperature, pressure, and catalyst loading for improved yield and selectivity. |
Rational Design of Novel Derivatives for Chemical Biology Probes and Mechanistic Studies
The incorporation of this compound into a potent inhibitor of the SARS-CoV-2 main protease highlights its potential as a scaffold for the development of biologically active molecules. acs.orgresearchgate.netnih.gov Computational chemistry offers powerful tools for the rational design of novel derivatives of this compound to serve as chemical biology probes or to conduct mechanistic studies.
Starting from the known structure of the protease inhibitor, molecular modeling techniques such as molecular docking and molecular dynamics simulations can be used to design new derivatives with enhanced binding affinity or selectivity. The cyclopropyl group, for example, can be systematically modified to explore its interaction with the protein's binding pocket.
Furthermore, derivatives of this compound can be designed as chemical probes to study biological processes. For example, a fluorescent tag could be computationally appended to the molecule at a position that does not interfere with its biological activity, allowing for the visualization of its localization and interactions within a cell. The design of such probes can be guided by computational predictions of their photophysical properties and their interactions with the target biomolecule.
Table 3: Strategies for the Rational Design of Derivatives
| Design Goal | Computational Method | Approach |
| Enhanced Biological Activity | Molecular Docking, Free Energy Perturbation | In silico screening of virtual libraries of derivatives to identify candidates with improved binding to a target protein. |
| Development of Chemical Probes | Quantum Mechanics, Molecular Dynamics | Design of derivatives with desired properties such as fluorescence or the ability to form covalent bonds with a target, while maintaining biological activity. |
| Mechanistic Studies | QM/MM Simulations | Modeling the interaction of a derivative with its biological target at an atomic level to understand the mechanism of action. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-cyclopropyl-2-hydroxypropanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclopropane ring formation followed by hydroxylation and carboxylation. For analogs like 3-(2-chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid, condensation of aldehydes with fluorinated acids under catalytic conditions (e.g., sodium borohydride for reduction) is a key step . Reaction optimization (temperature, solvent polarity, and catalyst loading) is critical to minimize byproducts like unreacted cyclopropane intermediates. Purification via recrystallization or preparative HPLC ensures >95% purity.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR confirm cyclopropane ring integrity (e.g., characteristic peaks at δ 0.8–1.2 ppm for cyclopropane protons) and hydroxyl/carboxyl group positions .
- HPLC-MS : Reversed-phase chromatography with ESI-MS detects impurities and quantifies enantiomeric excess in chiral derivatives .
- X-ray Crystallography : Resolves stereochemistry for crystalline derivatives, critical for structure-activity relationship (SAR) studies .
Q. How should researchers handle stability and storage of this compound to prevent degradation?
- Methodological Answer : Store at 2–8°C under inert gas (argon/nitrogen) to avoid oxidation of the hydroxyl group. Stability studies on analogs (e.g., 3-hydroxy-2-phenylpropanoic acid) show degradation via decarboxylation at >40°C or in acidic/basic conditions . Use amber vials to prevent photodegradation. Compatibility testing with solvents (e.g., DMSO, ethanol) is recommended prior to biological assays .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what challenges arise in chiral resolution?
- Methodological Answer : Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymes (lipases for kinetic resolution) can yield enantiomerically pure products. For example, (R)-2-benzyl-3-hydroxypropanoic acid was synthesized using chiral palladium catalysts with >90% enantiomeric excess (ee) . Challenges include:
- Racemization : High temperatures during carboxylation may erode ee; low-temperature (<0°C) reactions mitigate this.
- Purification : Chiral stationary phase HPLC or diastereomeric salt formation (e.g., with cinchona alkaloids) separates enantiomers .
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Discrepancies often stem from:
- Purity Variability : Impurities (e.g., residual catalysts) in early synthetic batches may skew bioassay results. Repetition with HPLC-purified (>99%) samples is essential .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. saline) alter activity. Standardize protocols using controls like 3-indolepropionic acid for inflammatory assays .
- Structural Analogues : Compare data with structurally similar compounds (e.g., 3-(4-methoxyphenyl)propanoic acid) to identify substituent-specific effects .
Q. How do computational methods predict the metabolic pathways of this compound?
- Methodological Answer :
- Docking Studies : Molecular docking with cytochrome P450 enzymes (e.g., CYP3A4) predicts hydroxylation or cyclopropane ring opening. Software like AutoDock Vina models binding affinities .
- QSAR Models : Correlate electronic parameters (Hammett σ) of substituents with metabolic half-life. For example, electron-withdrawing groups (e.g., -Cl) on phenyl analogs slow degradation .
- In Silico Toxicity : Tools like ProTox-II assess hepatotoxicity risks based on structural alerts (e.g., reactive cyclopropane epoxides) .
Q. What experimental designs optimize the scalability of this compound synthesis for preclinical studies?
- Methodological Answer :
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for cyclopropanation steps, reducing reaction time from hours to minutes .
- Green Chemistry : Replace hazardous reductants (NaBH) with biocatalysts (e.g., alcohol dehydrogenases) to enhance safety and yield .
- DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., pH, catalyst ratio) for reproducibility. For analogs, a 3 factorial design increased yield by 30% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
